
3-Hydroxyundecanoic acid
Übersicht
Beschreibung
3-Hydroxyundecanoic acid is an organic compound belonging to the class of medium-chain hydroxy acids and derivatives. It has a molecular formula of C₁₁H₂₂O₃ and a molecular weight of 202.29 g/mol . This compound is characterized by a hydroxyl group (-OH) attached to the third carbon of an undecanoic acid chain, making it a hydroxy fatty acid .
Wirkmechanismus
Target of Action
3-Hydroxyundecanoic acid is a medium-chain hydroxy acid . It is a very hydrophobic molecule, practically insoluble in water, and relatively neutral It is used in various applications such as target validation, assay development, hts/hcs, mechanism studies, biomarker expression, and development .
Mode of Action
One study mentions the selective deoxygenation of bio-derivable this compound to either linear alkanes or secondary alcohols in aqueous phase and h2-atmosphere over supported metal catalysts . This suggests that this compound may interact with its targets through a process of deoxygenation.
Biochemical Pathways
It is known that this compound is a member of a large family of renewable and biodegradable bio-polyesters known as polyhydroxyalkanoates (phas) . These are built by ®-3-hydroxy fatty acid monomers varying from 3 to 5 carbon atoms (short-chain-length PHAs, scl-PHA) and from 6 to 14 carbons (medium-chain-length PHAs, mcl-PHA) .
Pharmacokinetics
It is known that this compound is a very hydrophobic molecule, practically insoluble in water, and relatively neutral . This suggests that the compound’s bioavailability may be influenced by these properties.
Result of Action
One study mentions the selective deoxygenation of bio-derivable this compound to either linear alkanes or secondary alcohols . This suggests that the compound’s action results in the production of these substances.
Action Environment
It is known that this compound is a very hydrophobic molecule, practically insoluble in water, and relatively neutral . This suggests that the compound’s action, efficacy, and stability may be influenced by these properties.
Biochemische Analyse
Biochemical Properties
3-Hydroxyundecanoic acid is a hydroxy fatty acid . It is used as a standard in analysis and biological systems . The concentrations of 3-hydroxy fatty acids in the supernatant follow bacterial growth .
Cellular Effects
Racemic mixtures of saturated 3-hydroxy fatty acids, including this compound, have shown antifungal activity against different molds and yeasts . This suggests that this compound may have a role in cellular defense mechanisms against fungal pathogens.
Temporal Effects in Laboratory Settings
The concentrations of this compound and other 3-hydroxy fatty acids in the supernatant follow bacterial growth . This suggests that the production and release of these compounds may be a dynamic process that changes over time. More detailed studies are needed to understand the temporal effects of this compound in laboratory settings.
Metabolic Pathways
The specific metabolic pathways involving this compound are not well-defined. It is known to be a hydroxy fatty acid
Vorbereitungsmethoden
3-Hydroxyundecanoic acid can be synthesized through various methods. One efficient synthetic route involves the reaction of 3-hydroxyundecanal with acetic acid . Another method includes the chemo-enzymatic synthesis from ricinoleic acid, which involves the reduction of the ester bond and subsequent hydrolysis . Industrial production methods often utilize these synthetic routes due to their efficiency and yield.
Analyse Chemischer Reaktionen
3-Hydroxyundecanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace the hydroxyl group with other functional groups.
Esterification: This reaction involves the formation of esters by reacting this compound with alcohols in the presence of acid catalysts.
Wissenschaftliche Forschungsanwendungen
3-Hydroxyundecanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various polymers and complex organic molecules.
Biology: This compound is found in certain bacteria and algae, where it plays a role in metabolic pathways.
Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxyundecanoic acid can be compared with other hydroxy fatty acids such as:
11-Hydroxyundecanoic acid: This compound has the hydroxyl group attached to the eleventh carbon, making it structurally different and affecting its reactivity and applications.
12-Hydroxyoleic acid: Known for its use in the production of polyesters, this compound has a hydroxyl group on the twelfth carbon of an oleic acid chain.
3-Hydroxydecanoic acid: Similar to this compound but with a shorter carbon chain, affecting its solubility and reactivity.
This compound stands out due to its unique position of the hydroxyl group and its applications in various fields, making it a versatile and valuable compound in scientific research and industry.
Eigenschaften
IUPAC Name |
3-hydroxyundecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-2-3-4-5-6-7-8-10(12)9-11(13)14/h10,12H,2-9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARPMBPKLYEDIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Hydroxyundecanoic acid in bacterial lipopolysaccharides (LPS)?
A: this compound is a constituent of lipid A, the hydrophobic anchor of LPS, in several bacterial species. For instance, it's found in the LPS of Pseudomonas pertucinogena [], Pectinatus cerevisiiphilus, and P. frisingensis []. Its presence, alongside other 3-hydroxy acids, contributes to the structural integrity and biological activity of LPS, a potent immunostimulatory molecule.
Q2: How does the presence of this compound in bacterial LPS impact their classification?
A: The fatty acid composition of LPS, including the presence of this compound, can be a valuable chemotaxonomic marker. In the case of Pseudomonas pertucinogena, the identification of this compound and other 3-hydroxy acids in its bound lipids supported its distinction as a separate species within the genus Pseudomonas [].
Q3: Can this compound be found in marine organisms other than bacteria?
A: Yes, this compound has been isolated from a marine-derived fungus associated with the mangrove plant Scyphiphora hydrophyllacea []. This finding highlights the diverse origins of this compound and its potential significance in various marine ecosystems.
Q4: What are the potential applications of this compound derived from natural sources?
A: Research suggests that this compound, particularly when part of larger molecules like the fatty acid glycoside found in the Scyphiphora hydrophyllacea-associated fungus, exhibits modest inhibitory activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) []. This discovery points towards potential applications in developing new antimicrobial agents.
Q5: How is this compound extracted and purified from bacterial sources?
A: While specific extraction methods for this compound are not detailed in the provided research, LPS extraction protocols, like the phenol-chloroform-petroleum ether method used for Pectinatus species [], can be employed. Further purification steps, such as chromatographic techniques, would be required to isolate this compound from the complex LPS mixture.
Q6: Are there structural isomers of this compound present in biological systems?
A: Yes, research indicates the presence of iso-(R)-3-hydroxyundecanoic acid as a structural isomer in the lipid A of Endozoicomonas sp. HEX311, a marine sponge symbiont []. This finding underscores the structural diversity of fatty acids in biological systems and their potential influence on biological activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


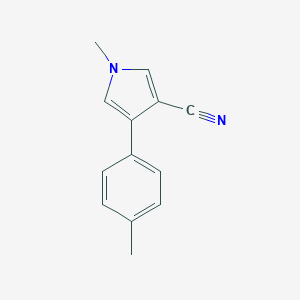
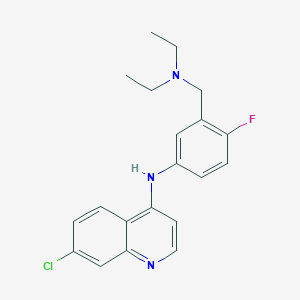
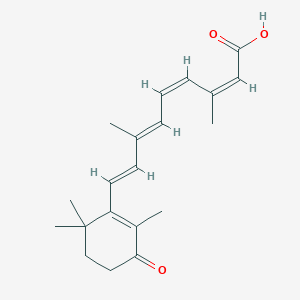


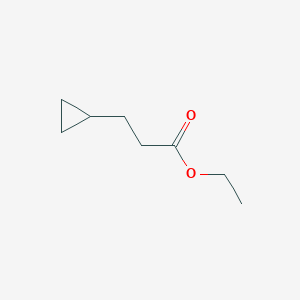
![(3aR,7R,7aR)-2,2-Diethyl-3a,6,7,7a-tetrahydro-7-[(methylsulfonyl)oxy]-1,3-benzodioxole-5-carboxylic Acid Ethyl Ester](/img/structure/B126683.png)


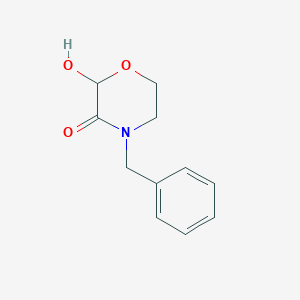
![(3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester](/img/structure/B126700.png)



